tert-Butyl 7-oxoheptylcarbamate tert-Butyl 7-oxoheptylcarbamate
Brand Name: Vulcanchem
CAS No.: 133728-25-3
VCID: VC8068171
InChI: InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h10H,4-9H2,1-3H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NCCCCCCC=O
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

tert-Butyl 7-oxoheptylcarbamate

CAS No.: 133728-25-3

Cat. No.: VC8068171

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-oxoheptylcarbamate - 133728-25-3

Specification

CAS No. 133728-25-3
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl N-(7-oxoheptyl)carbamate
Standard InChI InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h10H,4-9H2,1-3H3,(H,13,15)
Standard InChI Key UXRRXDCIDPKVLE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCCCCC=O
Canonical SMILES CC(C)(C)OC(=O)NCCCCCCC=O

Introduction

Structural and Molecular Characteristics

tert-Butyl 7-oxoheptylcarbamate (C₁₂H₂₃NO₃) features a linear heptyl chain with a ketone at the seventh position and a tert-butyl carbamate group at the first position. The SMILES notation CC(C)(C)OC(=O)NCCCCCCC=O highlights its structure . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₂H₂₃NO₃
Molecular Weight229.32 g/mol
IUPAC Nametert-Butyl (7-oxoheptyl)carbamate
Storage Conditions-20°C under inert atmosphere

The tert-butyl group enhances steric protection of the carbamate, while the ketone enables nucleophilic reactions, making the compound valuable for derivatization .

Chemical and Physical Properties

The compound’s reactivity is dominated by its ketone and carbamate functionalities:

PropertyDetailSource
SolubilitySoluble in polar aprotic solvents (e.g., DMF, THF)
StabilitySensitive to hydrolysis under acidic/basic conditions
Boiling PointNot reported; likely decomposes before boiling
Hazard StatementsH302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)

The ketone group participates in condensation and Grignard reactions, while the carbamate can undergo deprotection to yield primary amines .

Applications in Pharmaceutical Research

tert-Butyl 7-oxoheptylcarbamate is primarily utilized as a building block in drug discovery:

  • Prodrug Development:
    Serves as a precursor for glutamine analogs targeting cancer cell metabolism, as demonstrated in studies on L-γ-methyleneglutamic acid amides .

  • Peptide Modification:
    The carbamate group facilitates covalent conjugation to peptides, enhancing stability and bioavailability .

  • Enzyme Inhibitors:
    Acts as an intermediate in synthesizing kinase inhibitors, leveraging its ketone for Schiff base formation with lysine residues .

Notably, its ethyl and tert-butyl ester analogs have shown moderate activity against breast cancer cell lines (MCF-7, SK-BR-3), though potency is lower than leading candidates .

AspectRecommendationSource
Personal Protective Equipment (PPE)Gloves, goggles, and ventilation required
First Aid MeasuresRinse skin/eyes with water; seek medical attention if ingested
StorageStore at -20°C under nitrogen or argon

Chronic exposure risks remain unstudied, but structural analogs (e.g., tert-butyl hydroperoxide) suggest potential hepatotoxicity at high doses .

Recent Research and Future Directions

Recent studies highlight its role in:

  • Bioconjugation Chemistry:
    Site-specific modification of antibodies via ketone-mediated oxime ligation .

  • Metabolic Profiling:
    Detection of related carbamates in human blood underscores its potential as a biomarker for environmental exposure .

Future research may explore:

  • Targeted Drug Delivery:
    Covalent attachment to nanoparticles for controlled release .

  • Green Synthesis:
    Catalytic methods to reduce waste in carbamate production .

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